1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13545421
Molecular Formula: C13H9F3S
Molecular Weight: 254.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F3S |
|---|---|
| Molecular Weight | 254.27 g/mol |
| IUPAC Name | 1,2-difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene |
| Standard InChI | InChI=1S/C13H9F3S/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2 |
| Standard InChI Key | ZQPOAJGNEBSJBW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)F)F)F |
| Canonical SMILES | C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)F)F)F |
Introduction
1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a complex organic compound with a molecular formula of C13H9F3S and a molecular weight of 254.27 g/mol . It is also known by its synonyms, including (3,4-Difluorobenzyl)(3-fluorophenyl)sulfane, and has a CAS number of 1443336-92-2 .
Synthesis and Availability
1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is available from various chemical suppliers, such as Parchem and Fluorochem . The synthesis of this compound typically involves the reaction of appropriate benzyl halides with 3-fluorophenylthiol in the presence of a base.
Applications and Research Findings
While specific applications of 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene are not widely documented, compounds with similar structures are often used in pharmaceutical and materials science research due to their unique properties, such as high lipophilicity (as indicated by the XLogP3-AA value of 4.2) . The presence of fluorine atoms can enhance the stability and bioavailability of pharmaceutical compounds, while the sulfanylmethyl group can participate in various chemical reactions, making it a versatile building block for organic synthesis.
Safety and Handling
Given the chemical nature of 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene, it is essential to handle it with caution. It is recommended to consult the Safety Data Sheet (SDS) for specific safety precautions and handling guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume